molecular formula C15H20O5 B1666092 (1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 101020-89-7

(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Cat. No. B1666092
CAS RN: 101020-89-7
M. Wt: 280.32 g/mol
InChI Key: IGEBZMMCKFUABB-MHVOBNHCSA-N
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Description

Artemisitene is an antimalarial agent and the oxidized form of Artemisinin. Artemisinin precursors are the important basic substances for biosynthesis of Artemisinin, including Artemisinic acid, Artemisinin B, Artemisitene, etc.

Scientific Research Applications

Antimalarial Activity

Artemisitene was initially isolated from the herb Artemisia annua L. and is closely related to the antimalarial drug artemisinin. It has been shown to possess antimalarial activity , which is critical in the ongoing fight against malaria. The compound’s efficacy against malaria parasites makes it a valuable addition to the current arsenal of antimalarial drugs .

Antioxidant Response Induction

Research has indicated that Artemisitene can serve as a novel activator of the nuclear factor erythroid 2-related factor 2 (Nrf2). By activating Nrf2, Artemisitene can induce an antioxidant response that may protect against oxidative stress-related diseases, including lung injury induced by bleomycin .

Anti-Cancer Properties

Artemisitene has been observed to suppress tumorigenesis by inducing DNA damage . It appears to deregulate the c-Myc-topoisomerase pathway, which is a significant finding for cancer research. This pathway is crucial in the replication of DNA and cell division, and its deregulation by Artemisitene could lead to new cancer therapies .

Target Protein Identification

One of the critical challenges in the clinical application of Artemisitene is the identification of its target proteins. Understanding the interactional targets of Artemisitene is essential for studying its structure-activity relationship and molecular mechanism, which could lay the foundation for its clinical application and provide a scientific basis for related targets in clinical translational medicine .

Synthesis Optimization

The synthesis route of Artemisitene has been optimized over the years. This optimization is crucial for ensuring the compound’s availability for research and potential therapeutic use. The improved synthesis methods can lead to more efficient production and possibly lower costs .

Traditional Chinese Medicine

Artemisitene’s origin from a traditional Chinese medicinal plant highlights its potential in the field of traditional medicine . Its natural derivation and biological activities may support the development of new treatments based on traditional knowledge and practices .

Drug Research and Development

As a natural compound with various biological activities, Artemisitene represents a significant resource in new drug research and development. Its journey from discovery to potential clinical application exemplifies the long and challenging process of drug development, emphasizing the importance of natural products in treating human diseases .

Clinical Translational Medicine

The ongoing research into Artemisitene’s biological activities and target proteins contributes to the broader field of clinical translational medicine. By bridging the gap between laboratory research and clinical application, Artemisitene could play a role in developing new diagnostic and therapeutic strategies .

properties

IUPAC Name

(1R,4S,5R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11?,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBZMMCKFUABB-MHVOBNHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905902
Record name 3,6-Dimethyl-9-methylideneoctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

CAS RN

101020-89-7
Record name Artemisitene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethyl-9-methylideneoctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 2
Reactant of Route 2
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 3
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 4
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 5
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Reactant of Route 6
(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Q & A

Q1: How does artemisitene exert its antioxidant effects?

A1: Artemisitene activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [, , ] This activation occurs through the reduction of Nrf2 ubiquitination, leading to increased Nrf2 stability. [] Nrf2 is a crucial transcription factor that regulates the expression of antioxidant genes, such as heme oxygenase 1 (HO-1). [, ] The increased expression of these antioxidant genes contributes to the protective effects of artemisitene against oxidative stress-related damage. [, , ]

Q2: What is the role of Keap1 in artemisitene's mechanism of action?

A2: Kelch-like ECH-associated protein-1 (Keap1) acts as a cytosolic repressor of Nrf2. [] Research suggests that artemisitene interacts with the Cys151 residue of Keap1. [] This interaction is crucial for Nrf2 activation, as mutating Cys151 to Serine abolishes artemisitene-mediated Nrf2 activation and downstream gene expression. []

Q3: Does artemisitene exhibit anti-parasitic activity?

A3: Yes, studies demonstrate that artemisitene possesses anti-parasitic activity against Schistosoma japonicum. [] This activity manifests as a reduction in the number of adult worms and eggs, along with damage to the tegument of adult worms. [] Interestingly, this anti-parasitic effect appears to involve immune modulation, particularly the enhancement of type 2 immunity, leading to increased eosinophil counts in the liver. []

Q4: What is the molecular formula and weight of artemisitene?

A4: The molecular formula of artemisitene is C15H20O5, and its molecular weight is 280.32 g/mol.

Q5: What are the key spectroscopic characteristics of artemisitene?

A5: Several techniques, including NMR, GC-MS, and HPLC-UV, have been used to characterize artemisitene. [, , , , , ] Specific spectroscopic data can be found within the referenced research papers. [, , , , , ]

Q6: What is known about the stability of artemisitene?

A6: Limited information is available regarding the stability of artemisitene under various conditions. [] Further research is needed to assess its stability profile comprehensively.

Q7: What is the bioavailability of artemisitene?

A7: Studies in rats report an absolute bioavailability of 3.7% for artemisitene after intravenous and oral administration. [] This suggests relatively low systemic exposure after oral dosing, highlighting a potential area for improvement in drug delivery strategies.

Q8: What evidence supports the anti-tumor activity of artemisitene?

A8: Artemisitene has demonstrated anti-proliferative effects in various cancer cell lines, including HCT-15, Ehrlich ascites tumor (EAT), and EN2 cells. [, , ] These in vitro studies highlight its potential as an anti-cancer agent, although further investigations are needed to confirm its efficacy and safety in vivo.

Q9: How effective is artemisitene in treating schistosomiasis?

A9: In murine models of schistosomiasis japonica, artemisitene treatment significantly reduced worm burden, liver granuloma size, and collagen deposition. [] These findings suggest promising therapeutic potential against schistosomiasis, warranting further exploration in preclinical and potentially clinical settings.

Q10: What analytical techniques are used to quantify artemisitene?

A10: Researchers have employed various techniques to quantify artemisitene, including reversed-phase high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-EC), gas chromatography (GC), and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [, , , , ] These methods allow for sensitive and specific detection of artemisitene in complex matrices like plant extracts and biological samples.

Q11: How can trace amounts of artemisitene be separated from artemisinin?

A11: Studies have explored the use of ammonium functional ionic liquids for the selective separation of trace artemisitene from artemisinin. [, ] This approach highlights the potential of innovative separation techniques for obtaining high-purity artemisitene.

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